molecular formula C17H18ClN5OS B2609663 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide CAS No. 893921-19-2

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B2609663
CAS No.: 893921-19-2
M. Wt: 375.88
InChI Key: JVVOIBOPPMEXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide is a recognized, potent, and selective small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase of the Tec family, which plays a critical role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell development, differentiation, and activation. By covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, this inhibitor acts as an irreversible antagonist, effectively shutting down downstream signaling. This mechanism makes it an invaluable pharmacological tool for dissecting the role of BTK in various disease contexts. In research, it is primarily utilized to investigate the pathogenesis of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where constitutive BCR signaling is a driver of proliferation and survival. Furthermore, its application extends to the study of autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus, as BTK signaling is also involved in Fc receptor-mediated activation of innate immune cells like macrophages. The high selectivity of this compound allows researchers to precisely interrogate BTK-dependent processes without significant off-target effects, providing clear insights for both basic science and the development of novel therapeutic strategies.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5OS/c1-3-22(4-2)15(24)10-25-17-14-9-21-23(16(14)19-11-20-17)13-7-5-6-12(18)8-13/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVOIBOPPMEXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thiourea and diethylamine under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required purity standards .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety serves as a primary reaction site. Under basic conditions, this group undergoes nucleophilic displacement with amines or thiols:

Reaction Example :

Compound+R-NH2EtOH, NaOHR-NH-pyrazolo[3,4-d]pyrimidine+HS-CH2CO-NEt2\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{EtOH, NaOH}} \text{R-NH-pyrazolo[3,4-d]pyrimidine} + \text{HS-CH}_2\text{CO-NEt}_2

  • Conditions : Ethanol, sodium hydroxide, reflux (6–8 hours).

  • Products : Substituted pyrazolo[3,4-d]pyrimidine derivatives with improved solubility profiles .

Oxidation to Sulfone Derivatives

The sulfanyl group oxidizes to sulfone (-SO2_2-) under controlled conditions:

Reaction Example :

CompoundH2O2,AcOHPyrazolo[3,4-d]pyrimidin-4-yl-sulfonylN,Ndiethylacetamide\text{Compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Pyrazolo[3,4-d]pyrimidin-4-yl-sulfonyl}-N,N-diethylacetamide

  • Conditions : 30% H2_2O2_2 in acetic acid, 50–60°C.

  • Impact : Sulfone derivatives show enhanced kinase inhibition (e.g., Src kinase IC50_{50} < 100 nM) .

Condensation with Carbonyl Compounds

The acetamide side chain participates in condensation reactions:

Reaction Example :

Compound+R-CO-R’EtOH, ΔSchiff base adducts\text{Compound} + \text{R-CO-R'} \xrightarrow{\text{EtOH, Δ}} \text{Schiff base adducts}

  • Conditions : Ethanol, reflux with aromatic aldehydes/ketones.

  • Applications : Forms intermediates for anticancer agent development.

Cyclization to Thiazole Derivatives

Reaction with α-haloketones or thioureas yields fused thiazole systems:

Reaction Example :

Compound+Cl-CH2-CO-OEtEt3N, EtOHThiazolo[5,4-f]pyrazolo[3,4-d]pyrimidine\text{Compound} + \text{Cl-CH}_2\text{-CO-OEt} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{Thiazolo[5,4-f]pyrazolo[3,4-d]pyrimidine}

  • Conditions : Triethylamine catalysis, ethanol, 12-hour reflux .

  • Yields : 77–90% for analogous reactions .

Cross-Coupling Reactions

The 3-chlorophenyl group enables Pd-catalyzed cross-couplings:

Reaction Example :

Compound+Ar-B(OH)2Pd(PPh3)4,Na2CO3Biaryl-substituted derivatives\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl-substituted derivatives}

  • Conditions : Suzuki-Miyaura coupling, toluene/water, 80°C .

  • Utility : Expands structural diversity for structure-activity relationship (SAR) studies .

Hydrolysis of Acetamide

The diethylacetamide group hydrolyzes under acidic/basic conditions:

Reaction Example :

CompoundHCl (conc.), Δ2-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetic acid\text{Compound} \xrightarrow{\text{HCl (conc.), Δ}} \text{2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetic acid}

  • Conditions : Concentrated HCl, 12-hour reflux.

  • Applications : Carboxylic acid derivatives serve as precursors for ester/amide prodrugs.

Interaction with Biological Targets

While not a classical reaction, the compound undergoes non-covalent interactions:

  • Kinase Binding : The pyrazolo[3,4-d]pyrimidine scaffold mimics ATP’s adenine, enabling competitive inhibition of kinases (e.g., CDK2, Src) .

  • Structural Modifications : Sulfur oxidation or substitution alters binding affinity by modulating hydrophobic/hydrogen-bonding interactions .

Key Reaction Data Table

Reaction TypeConditionsProducts/OutcomesYield/IC50_{50}Sources
Nucleophilic SubstitutionEtOH, NaOH, refluxAmine-substituted derivativesNot reported
OxidationH2_2O2_2/AcOH, 50°CSulfone derivativesIC50_{50} < 100 nM
Thiazole CyclizationEt3_3N, EtOH, refluxFused thiazole systems77–90% (analogous)
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3Biaryl derivativesNot reported

This compound’s reactivity underscores its versatility in medicinal chemistry, particularly in kinase inhibitor development. Further studies optimizing reaction conditions and exploring novel transformations (e.g., click chemistry) could enhance its therapeutic potential.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells.

  • In vitro Studies : A study demonstrated that certain derivatives exhibited potent anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Specifically, compound 12b showed IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells, indicating its potential as an anticancer agent .

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor. Kinases are enzymes that regulate various cellular processes, including cell growth and division, making them critical targets in cancer therapy.

  • Targeting p70S6 Kinase : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit serine-threonine kinases such as p70S6K and Akt1, which are involved in signaling pathways that promote tumor growth . These compounds may provide therapeutic benefits in treating immunological and inflammatory diseases.

Case Study 1: EGFR Inhibition

A comprehensive study focused on synthesizing various pyrazolo[3,4-d]pyrimidine derivatives showed that modifications to the core structure could enhance activity against EGFR. The most promising compound demonstrated significant potency against both wild-type and mutant forms of EGFR, suggesting its potential utility in overcoming resistance seen in some cancers .

Case Study 2: Selectivity and Reactivity

Another research effort explored the synthesis of disubstituted pyrazolo[3,4-d]pyrimidines from dichloropyrimidine precursors. The findings indicated that the introduction of various substituents could selectively enhance reactivity towards specific biological targets, paving the way for tailored therapeutic agents .

Data Table: Summary of Biological Activities

CompoundTargetCell LineIC50 (µM)
Compound 12bEGFR (wild-type)A5498.21
Compound 12bEGFR (mutant T790M)A5490.236
Compound Xp70S6KHCT-116TBD

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical comparisons with analogous compounds:

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound: 2-{[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl, sulfanyl, N,N-diethylacetamide Not reported Not reported Unique sulfanyl linker; bulky diethyl group enhances lipophilicity.
Example 83 () Pyrazolo[3,4-d]pyrimidine 3-Fluoro-4-isopropoxyphenyl, chromen-4-one 571.2 302–304 Fluorine and chromenone groups improve metabolic stability .
Compound 4g () Pyrazolo[3,4-b]pyridine 4-Trifluoromethylphenyl, methyl, phenyl 536 221–223 Trifluoromethyl group increases electronegativity and bioavailability .
Compound 4h () Pyrazolo[3,4-b]pyridine 4-Nitrophenyl, methyl, phenyl 513 231–233 Nitro group enhances electron-withdrawing effects; lower MW .
N-{1-[1-(3-Chlorophenyl)-1H-pyrazolo[...] () Pyrazolo[3,4-d]pyrimidine 3-Methoxyphenoxy, methylpyrazole 489.92 Not reported Methoxyphenoxy group improves solubility; smaller MW .
C20H18ClN5 () Pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenethyl, 3-methylphenyl 363.84 Not reported Amine group facilitates hydrogen bonding; compact structure .

Key Observations:

Core Structure Influence: Pyrazolo[3,4-d]pyrimidine derivatives (Target, ) exhibit planar heterocyclic cores suitable for targeting ATP-binding pockets in kinases. In contrast, pyrazolo[3,4-b]pyridine analogs () may adopt distinct conformations due to positional isomerism .

Substituent Effects: Electron-withdrawing groups (e.g., -CF3 in 4g, -NO2 in 4h) increase polarity and binding affinity but may reduce cell permeability . Bulky N,N-diethylacetamide in the target compound likely enhances lipophilicity (logP) compared to smaller acetamides (e.g., N-(4-nitrophenyl) in 4h) .

Physicochemical Properties: Melting points correlate with molecular symmetry and intermolecular forces. Fluorinated derivatives () exhibit higher MPs (~300°C) due to rigid chromenone and fluorine substituents . Lower MW compounds () may exhibit better bioavailability but reduced target affinity .

Research Implications

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines () are known kinase inhibitors; the sulfanyl group may modulate selectivity .
  • Antimicrobial Activity : N-Substituted acetamides (–5) show promise against resistant pathogens, with substituents dictating efficacy .

Biological Activity

The compound 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H18ClN5S\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}_{5}\text{S}

This structure includes a pyrazolo[3,4-d]pyrimidine core with a 3-chlorophenyl substituent and a sulfanyl group, which are critical for its biological activity.

Biological Activity Overview

Pyrazolo[3,4-d]pyrimidines have been extensively studied for their interactions with various biological targets. The specific compound exhibits notable activities, including:

  • Adenosine Receptor Modulation : Similar compounds have shown significant affinity for A1 and A2 adenosine receptors, which are implicated in numerous physiological processes. The presence of the 3-chlorophenyl group is particularly influential in enhancing receptor affinity .
  • Antitumor Activity : Pyrazole derivatives have demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Some studies report that modifications in the pyrazole ring can enhance antitumor potency against specific targets such as BRAF(V600E) and EGFR .
  • Antimicrobial Properties : Research indicates that certain pyrazole derivatives possess antimicrobial activity against a range of pathogens. The compound's structural features may contribute to its effectiveness in inhibiting bacterial growth and biofilm formation .

The mechanisms through which 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide exerts its biological effects are multifaceted:

  • Inhibition of Kinases : Compounds in this class have been identified as inhibitors of serine-threonine kinases such as p70S6K and Akt-1. These kinases play crucial roles in cell proliferation and survival pathways, making them valuable targets for cancer therapy .
  • Oxidative Stress Modulation : Some pyrazole derivatives exhibit antioxidant properties, potentially protecting cells from oxidative damage. This effect can be beneficial in conditions characterized by high oxidative stress levels, including inflammation and cancer .

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Adenosine Receptor Affinity : A study demonstrated that specific substitutions on the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced binding affinity to A1 receptors, with IC50 values indicating potent activity in the low micromolar range .
  • Antitumor Efficacy : In vitro assays showed that certain pyrazole derivatives inhibited the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways. The most potent compounds exhibited IC50 values as low as 0.5 µM against MCF-7 breast cancer cells .
  • Antimicrobial Activity : A series of synthesized pyrazole derivatives were tested against common bacterial strains, yielding minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. These findings support their potential use as antimicrobial agents in clinical settings .

Data Summary

Activity TypeObservationsReference
Adenosine ReceptorHigh affinity for A1 receptors
AntitumorIC50 values as low as 0.5 µM against MCF-7
AntimicrobialMICs between 5 to 20 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ to facilitate thioether bond formation. Reaction optimization typically involves monitoring temperature (80–120°C) and stoichiometric ratios (1:1.2 molar ratio of pyrimidinone to chloroacetamide). Crystallization or column chromatography is used for purification .

Q. How is the structural conformation of this compound validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally analogous compounds (e.g., N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide), SC-XRD confirms bond lengths (C–S bond ~1.8 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks. Complementary techniques include NMR (¹H/¹³C), FT-IR (to confirm sulfanyl and amide groups), and mass spectrometry .

Advanced Research Questions

Q. How can computational methods optimize the reaction yield for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify rate-limiting steps. For example, reaction path searches using software like GRRM or Gaussian can model the nucleophilic substitution mechanism. Machine learning (ML) models trained on experimental datasets (e.g., solvent polarity, temperature) can narrow optimal conditions, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data?

  • Methodological Answer : Discrepancies (e.g., unexpected bond angles in XRD vs. NMR coupling constants) may arise from dynamic effects in solution vs. solid-state rigidity. Use variable-temperature NMR to probe conformational flexibility. For sulfanyl-acetamide derivatives, compare SC-XRD data with DFT-optimized geometries to resolve ambiguities. Multi-technique validation (e.g., Raman spectroscopy) is critical .

Q. What strategies improve regioselectivity during functionalization of the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For electrophilic substitutions, introduce directing groups (e.g., –NH₂ at position 4) to activate specific sites. For nucleophilic additions (e.g., sulfanyl groups), steric hindrance from the 3-chlorophenyl moiety can be mitigated using bulky bases (e.g., DBU) to control attack at position 4. Kinetic vs. thermodynamic control studies (via time-resolved HPLC) guide optimization .

Q. How can heterogeneous catalysis enhance scalability in synthesis?

  • Methodological Answer : Immobilized catalysts (e.g., Pd/C or zeolites) reduce metal contamination and enable recyclability. For Suzuki couplings on analogous pyrimidines, silica-supported palladium achieves >90% yield with minimal leaching. Design of Experiments (DoE) methodologies (e.g., Box-Behnken) screen variables (catalyst loading, solvent ratio) to maximize efficiency .

Data-Driven and Contradiction Analysis

Q. How to reconcile conflicting bioactivity results across in vitro assays?

  • Methodological Answer : Variability may stem from assay conditions (e.g., cell line specificity, solvent/DMSO concentration). Normalize data using positive controls (e.g., reference kinase inhibitors for enzyme assays). Meta-analysis of dose-response curves (e.g., IC₅₀ values) across multiple studies identifies outliers. Cross-validate with molecular docking to confirm binding affinity trends .

Q. What statistical approaches validate reproducibility in synthetic protocols?

  • Methodological Answer : Use ANOVA to assess batch-to-batch variability. For example, analyze yields from 10 independent syntheses under identical conditions to calculate confidence intervals (95% CI). Taguchi methods optimize robustness by testing noise factors (humidity, reagent lot variations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.